6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Overview
Description
6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a pyrimidin-4-ol core substituted with a 2-chlorophenyl group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrimidin-4-ol core with a 2-chlorophenyl group and a cyclopropyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
6-Chloro-4-(2-chlorophenyl)-quinazoline-2-carbaldehyde
Dicofol
Phenol, 4-chloro-
Uniqueness: 6-(2-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol stands out due to its unique combination of functional groups and structural features. This distinctiveness may contribute to its specific biological and chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLCGCQKEOKWOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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